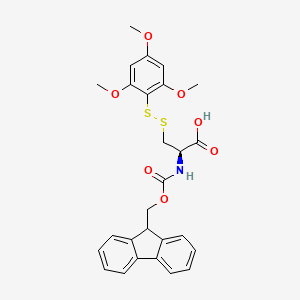

Fmoc-Cys(STmp)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7S2/c1-32-16-12-23(33-2)25(24(13-16)34-3)37-36-15-22(26(29)30)28-27(31)35-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-13,21-22H,14-15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADCBXMSWHDNAU-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)SSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403834-74-1 | |

| Record name | N-α-Fmoc-S-2,4,6-trimethoxyphenylthio-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Application of Fmoc-Cys(STmp)-OH in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those containing multiple disulfide bonds, is a cornerstone of modern drug discovery and development. The precise control of cysteine connectivity is paramount to achieving the desired three-dimensional structure and biological activity. Fmoc-Cys(STmp)-OH has emerged as a powerful tool in solid-phase peptide synthesis (SPPS) for the regioselective formation of disulfide bridges. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols, and a comparative analysis of its performance.

Core Mechanism of Action

This compound, or N-α-Fmoc-S-(2,4,6-trimethoxyphenylthio)-L-cysteine, is a cysteine derivative where the sulfhydryl group is protected by the 2,4,6-trimethoxyphenylthio (STmp) group. The core of its utility lies in the orthogonal nature of the STmp protecting group in the context of standard Fmoc-based SPPS.

The STmp group exhibits robust stability under the basic conditions required for the removal of the N-terminal Fmoc protecting group (typically 20% piperidine in DMF) throughout the peptide chain elongation process.[1] This stability prevents premature, uncontrolled disulfide bond formation. The key advantage of the STmp group is its selective and rapid removal under mild thiolysis conditions, which do not affect other common acid-labile protecting groups such as 4-methoxytrityl (Mmt) or trityl (Trt).[1] This orthogonality is the foundation for the controlled and sequential formation of multiple disulfide bonds within a peptide.

The cleavage of the STmp group is typically achieved using a solution of a reducing agent, such as dithiothreitol (DTT), in the presence of a mild base like N-methylmorpholine (NMM) in a solvent such as dimethylformamide (DMF).[1][2][3] This deprotection is remarkably fast, often completing within minutes.[1][3] Once the STmp groups are removed, the newly freed thiol groups can be oxidized to form a disulfide bond under controlled conditions, often on the solid support to minimize intermolecular side reactions.[1]

Quantitative Performance and Advantages

The use of this compound offers significant quantitative advantages in peptide synthesis, particularly in terms of speed and efficiency. The rapid cleavage kinetics of the STmp group stand in stark contrast to other thiol protecting groups that require harsher conditions or significantly longer reaction times.

| Protecting Group | Cleavage Conditions | Cleavage Time | Orthogonality Notes |

| STmp | 5% DTT, 0.1 M NMM in DMF | ~5 minutes | Orthogonal to acid-labile groups (Mmt, Trt) and Acm.[1][2] |

| StBu | Reducing agents (e.g., DTT, phosphines) | 4 - 24 hours | Often sluggish and can be difficult to drive to completion. |

| Acm | Iodine, mercury(II) acetate, silver trifluoroacetate | Varies | Cleavage conditions can sometimes affect other protecting groups. |

| Trt | Trifluoroacetic acid (TFA) | During final cleavage | Not suitable for on-resin disulfide bond formation. |

| Mmt | Dilute TFA (e.g., 1-3% in DCM) | Varies | Allows for on-resin deprotection, orthogonal to STmp. |

The rapid deprotection of STmp contributes to higher yields and purity of the final peptide. For instance, on-resin oxidation following STmp removal can yield >90% of the desired cyclic monomer.[1] Specific examples from literature highlight the successful application of this reagent:

| Peptide | Number of Disulfide Bonds | Reported Yield |

| SI Conotoxin | 2 | 82% |

| Bicyclic ZiPro | 1 | 69% |

Experimental Protocols

Protocol 1: On-Resin Deprotection of STmp and First Disulfide Bond Formation

This protocol outlines the procedure for the selective removal of the STmp protecting group and the subsequent on-resin formation of a disulfide bond.

-

Resin Swelling and Fmoc Deprotection: Swell the peptide-resin in DMF for 30 minutes. If the N-terminal Fmoc group is present, remove it by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5 x 1 min).

-

STmp Deprotection:

-

Prepare a deprotection solution of 5% dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in DMF.

-

Treat the resin with the deprotection solution (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 5-15 minutes. Repeat the treatment 2-3 times to ensure complete removal.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min) to remove excess reagents.

-

-

On-Resin Oxidation:

-

Prepare a solution of N-chlorosuccinimide (NCS) (2 equivalents per cysteine) in DMF.

-

Add the NCS solution to the resin and shake for 15-30 minutes at room temperature.

-

Monitor the reaction for the disappearance of free thiols using Ellman's test.

-

Once cyclization is complete, wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

-

-

Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) for 2-3 hours at room temperature. Note: Do not use thiol-based scavengers like EDT, as they will reduce the newly formed disulfide bond.

Protocol 2: Orthogonal Synthesis of a Peptide with Two Disulfide Bonds

This protocol describes the synthesis of a peptide with two disulfide bridges using the orthogonal pair of this compound and Fmoc-Cys(Mmt)-OH.

-

Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS, incorporating this compound and Fmoc-Cys(Mmt)-OH at the desired positions.

-

First Disulfide Bond Formation (STmp Removal):

-

Following completion of the linear sequence, perform the on-resin deprotection of the STmp groups as described in Protocol 1, Step 2 . The Mmt groups will remain intact.

-

Form the first disulfide bond by on-resin oxidation with NCS as described in Protocol 1, Step 3 .

-

-

Second Disulfide Bond Formation (Mmt Removal):

-

Wash the resin thoroughly with DMF and then DCM.

-

Prepare a solution of 2% TFA and 5% triisopropylsilane (TIPS) in DCM.

-

Treat the resin with the Mmt deprotection solution for 10 minutes. Repeat this treatment four times.

-

Wash the resin with DCM (5 x 1 min) and DMF (5 x 1 min).

-

Perform the second on-resin oxidation using NCS as described in Protocol 1, Step 3 .

-

-

Final Cleavage and Purification: Cleave the bicyclic peptide from the resin using a suitable TFA cocktail without thiol scavengers. Purify the crude peptide by reverse-phase HPLC.

Visualizing the Workflow and Mechanism

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows.

Conclusion

This compound is an invaluable asset for the synthesis of complex, disulfide-rich peptides. Its mechanism of action, centered on the stability of the STmp group to standard SPPS conditions and its rapid, mild cleavage, allows for a high degree of control over disulfide bond formation. The orthogonality with other common cysteine protecting groups enables the strategic and regioselective synthesis of peptides with multiple disulfide bridges. The detailed protocols and comparative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals to effectively leverage this compound in their peptide synthesis endeavors, ultimately facilitating the development of novel peptide-based therapeutics.

References

The STmp Protecting Group: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS), particularly for complex peptides containing multiple disulfide bonds. The S-2,4,6-trimethoxyphenylthio (STmp) protecting group has emerged as a valuable tool in the peptide chemist's arsenal, offering a unique combination of stability and selective lability. This technical guide provides an in-depth overview of the properties, characteristics, and applications of the STmp protecting group, complete with quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its effective implementation in research and drug development.

Core Properties and Characteristics of the STmp Group

The STmp group is a disulfide-based protecting group for the thiol side chain of cysteine. Its utility in Fmoc-based SPPS stems from its specific stability profile. The Fmoc-Cys(STmp)-OH building block is commercially available, streamlining its incorporation into peptide sequences.[1][2]

Key characteristics include:

-

Stability: The STmp group is stable to the basic conditions required for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF).[3][4] This stability is crucial for preventing premature deprotection during the iterative cycles of peptide chain elongation.

-

Acid Lability: The STmp group is moderately stable to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.[5] However, its stability in strong acid can be compromised, particularly if thiol scavengers are not used in the cleavage cocktail.[5]

-

Orthogonality: The most significant advantage of the STmp group is its orthogonality to a wide range of other protecting groups. It is readily cleaved under mild reducing conditions, which do not affect acid-labile (e.g., Trt, Mmt, tBu) or other types of protecting groups (e.g., Acm).[1][5][6] This orthogonality is the foundation for its use in the regioselective formation of multiple disulfide bonds.

-

Deprotection Mechanism: The STmp group is removed via thiolysis, typically using a solution containing a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol (β-ME), often in the presence of a mild base like N-methylmorpholine (NMM).[2][3][4]

Quantitative Data and Performance Comparison

The selection of a cysteine protecting group significantly impacts the overall success of a peptide synthesis, influencing yield, purity, and the extent of side reactions such as racemization. While direct comparative studies under identical conditions are limited, the following tables summarize available data to guide the selection process.

Note: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions (coupling reagents, activation times, temperature, and peptide sequence) can significantly influence the results.

Table 1: Comparison of Deprotection Conditions for Common Cysteine Protecting Groups

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonality |

| S-2,4,6-trimethoxyphenylthio | STmp | 5% DTT, 0.1 M NMM in DMF, 3 x 5 min, RT [3] or 5% β-mercaptoethanol, 0.1 M NMM in DMF, 3 x 5 min, RT [5] | Orthogonal to acid-labile (Trt, Mmt, tBu) and Acm groups. |

| S-trityl | Trt | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[7] | Not orthogonal to other acid-labile groups. |

| S-acetamidomethyl | Acm | I₂ in a suitable solvent; or Hg(OAc)₂ followed by H₂S or β-ME[6] | Orthogonal to acid-labile and STmp groups. |

| S-tert-butylthio | StBu | Reducing agents (e.g., DTT, TCEP, β-ME), often requires prolonged reaction times.[2] | Orthogonal to acid-labile and Acm groups. |

Table 2: Reported Racemization of Cysteine with Different Protecting Groups

| Protecting Group | % Racemization (D-Cys formation) | Experimental Context |

| S-trityl (Trt) | 8.0% | HCTU/6-Cl-HOBt/DIEA activation at 25°C.[8] |

| S-diphenylmethyl (Dpm) | 1.2% | HCTU/6-Cl-HOBt/DIEA activation at 25°C.[8] |

| S-tetrahydropyranyl (Thp) | 0.74% | DIPCDI/Oxyma Pure coupling.[6][8] |

| S-4-methoxybenzyloxymethyl (MBom) | 0.4% | Conventional SPPS with phosphonium/uronium reagents.[9] |

No specific racemization data for STmp was found in the search results.

Table 3: Examples of Reported Crude Purity and Yield for Peptides Synthesized with Different Cysteine Protecting Groups

| Peptide | Cys Protecting Group(s) | Crude Purity | Overall Yield | Reference |

| Oxytocin | STmp | 83% | Not Reported | [2] |

| α-conotoxin SI | Mmt and STmp | High purity (qualitative) | Not Reported | [5] |

| Apamin | Mmt and Acm | High purity (qualitative) | Not Reported | [1] |

| Gramicidin A | Boc chemistry | - | 5-24% | [10] |

Experimental Protocols

The following are detailed methodologies for the on-resin deprotection of the STmp group and subsequent disulfide bond formation.

On-Resin Deprotection of the STmp Group

This protocol describes the removal of the STmp protecting group from a cysteine residue on a resin-bound peptide.

Reagents:

-

Deprotection Solution: 5% (v/v) Dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in N,N-dimethylformamide (DMF).

-

DMF for washing.

-

Dichloromethane (DCM) for washing.

Procedure:

-

Swell the peptidyl-resin in DMF.

-

Drain the DMF.

-

Add the Deprotection Solution to the resin (e.g., 3 mL for ~50 mg of resin).[2]

-

Agitate the resin suspension at room temperature for 5 minutes.[2][3]

-

Drain the solution.

-

Repeat steps 3-5 two more times for a total of three treatments.[3]

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (3-5 times).

-

The resin is now ready for the subsequent reaction (e.g., disulfide bond formation) or further peptide synthesis steps.

On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol is for the formation of a disulfide bond between two deprotected cysteine residues on the solid support.

Reagents:

-

N-Chlorosuccinimide (NCS) solution in DMF (concentration to be calculated based on resin loading).

-

DMF for washing.

-

DCM for washing.

Procedure:

-

Ensure the STmp groups (or other thiol protecting groups) have been completely removed as described in Protocol 3.1.

-

Wash the resin with DMF.

-

Prepare a solution of NCS in DMF. Use 2 equivalents of NCS relative to the resin loading.[5]

-

Add the NCS solution to the resin.

-

Agitate the resin suspension at room temperature for 15 minutes.[5]

-

Drain the solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (3-5 times).

-

The peptide with the newly formed disulfide bond is now ready for the next step in the synthesis, such as the deprotection of another orthogonal cysteine protecting group or final cleavage from the resin.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving the STmp protecting group.

Conclusion

The STmp protecting group is a powerful asset for the synthesis of complex, disulfide-rich peptides. Its stability to standard Fmoc deprotection conditions and lability under mild reducing conditions provide a high degree of orthogonality, enabling the regioselective formation of multiple disulfide bonds with precision. While considerations such as cost and the potential for some acid lability during final cleavage exist, the benefits of clean, on-resin deprotection and compatibility with other orthogonal protecting groups make this compound an excellent choice for challenging synthetic targets in drug discovery and chemical biology. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile protecting group.

References

- 1. peptidetherapeutics.org [peptidetherapeutics.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Chlorosuccinimide, an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Orthogonal Protection Strategy Using Fmoc-Cys(STmp)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of complex peptides, particularly those containing multiple disulfide bonds, is a cornerstone of modern drug discovery and chemical biology. The precise control of cysteine connectivity is paramount to achieving the desired three-dimensional structure and biological activity. This technical guide provides a comprehensive overview of the orthogonal protection strategy employing Fmoc-Cys(STmp)-OH (N-α-Fmoc-S-(2,4,6-trimethoxyphenylthio)-L-cysteine), a powerful tool for the regioselective formation of disulfide bridges in solid-phase peptide synthesis (SPPS).

The STmp Group: A Truly Orthogonal Protecting Group

The 2,4,6-trimethoxyphenylthio (STmp) group, developed by Albericio and colleagues, offers a distinct advantage in Fmoc-based SPPS due to its unique cleavage properties.[1] Unlike many other cysteine protecting groups that are removed under acidic conditions, the STmp group is cleaved by mild thiolysis, rendering it truly orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Mmt) and the piperidine-labile Fmoc group.[2][3]

Key Advantages of the STmp Group:

-

Orthogonality: The STmp group is stable to the basic conditions used for Fmoc-group removal (e.g., 20% piperidine in DMF) and the acidic conditions used for cleavage from the resin.[1][3] This allows for the selective deprotection of Cys(STmp) residues while other protecting groups remain intact.

-

Rapid and Mild Deprotection: The most significant advantage of the STmp group is its rapid and clean removal under mild reducing conditions.[1][3] This is in stark contrast to the sluggish removal of other thiol-based protecting groups like S-tert-butylthio (StBu), which can require hours of exposure to reducing agents.[3]

-

High Yields and Purity: The fast and efficient deprotection of the STmp group minimizes side reactions, leading to higher yields and purity of the final peptide.[1][4]

Data Presentation: Quantitative Comparison of Cysteine Protecting Groups

The choice of a cysteine protecting group significantly impacts the efficiency and outcome of a peptide synthesis campaign. The following table summarizes the key characteristics of commonly used cysteine protecting groups in Fmoc-SPPS, highlighting the advantages of the STmp group.

| Protecting Group | Abbreviation | Cleavage Conditions | Deprotection Time | Orthogonality to Fmoc/tBu | Key Features & Drawbacks |

| 2,4,6-Trimethoxyphenylthio | STmp | 5% DTT or β-mercaptoethanol in 0.1 M NMM/DMF [1][3] | ~5 minutes (repeated treatments) [1][3] | Excellent | Rapid and mild removal, ideal for on-resin disulfide bond formation. Slightly labile to TFA. [3][5] |

| tert-Butylthio | StBu | Thiols (e.g., DTT, β-mercaptoethanol), Phosphines | 4 - 24 hours[1][3] | Excellent | Stable to acid and base, but very sluggish removal can lead to incomplete deprotection and side reactions.[3] |

| Trityl | Trt | TFA, I₂, Tl³⁺ | During final cleavage | Good | Commonly used for peptides with a single disulfide bond formed after cleavage. Can be bulky. |

| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM | Minutes | Good | More acid-labile than Trt, allowing for selective on-resin deprotection. |

| Acetamidomethyl | Acm | I₂, Hg(OAc)₂, Ag(OTf) | Variable | Excellent | Very stable, but removal requires harsh and often toxic reagents. |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence, its selective on-resin deprotection, and subsequent disulfide bond formation.

Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc/tBu-based SPPS protocols are used for the synthesis of the peptide chain. This compound is incorporated like any other standard Fmoc-amino acid.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, followed by 1 x 15 min) to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling: Couple the desired Fmoc-amino acid (including this compound) using a suitable coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) in DMF. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

On-Resin Deprotection of the STmp Group

This protocol outlines the selective removal of the STmp group from the cysteine side chain while the peptide is still attached to the solid support.

-

Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF.

-

Deprotection Cocktail: Prepare a fresh solution of 5% (v/v) dithiothreitol (DTT) or β-mercaptoethanol in 0.1 M N-methylmorpholine (NMM) in DMF.[1][3]

-

Thiolysis Reaction: Add the deprotection cocktail to the resin and gently agitate at room temperature for 5-10 minutes.

-

Repeat: Drain the solution and repeat the treatment two more times with fresh deprotection cocktail.[6][7]

-

Washing: Wash the resin extensively with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times) to remove all traces of the reducing agent and cleaved protecting group.

On-Resin Disulfide Bond Formation

Following the deprotection of the Cys(STmp) residues, the free thiols can be oxidized on-resin to form the desired disulfide bridge. This approach minimizes intermolecular side reactions due to the pseudo-dilution effect on the solid support.[1]

-

Resin Preparation: After STmp deprotection and thorough washing, swell the resin in DMF.

-

Oxidation Reagent: Prepare a solution of N-chlorosuccinimide (NCS) (2-3 equivalents per thiol pair) in DMF.[3]

-

Oxidation Reaction: Add the NCS solution to the resin and agitate at room temperature for 15-30 minutes. Monitor the reaction for the disappearance of free thiols using the Ellman's test.

-

Washing: Once the oxidation is complete, wash the resin with DMF (5-7 times) and DCM (3-5 times).

-

Cleavage: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Note: Avoid using thiol-based scavengers in the cleavage cocktail as they can reduce the newly formed disulfide bond.

Mandatory Visualizations

Orthogonal Protection Strategy Workflow

The following diagram illustrates the logical workflow of the orthogonal protection strategy using this compound for the synthesis of a peptide with a single disulfide bond.

Caption: Workflow for SPPS using this compound for directed disulfide bond formation.

Stepwise Disulfide Bond Formation Strategy

For peptides with multiple disulfide bonds, a combination of orthogonal cysteine protecting groups is required. The following diagram illustrates a strategy for the synthesis of a two-disulfide-bridged peptide using this compound and Fmoc-Cys(Mmt)-OH.

Caption: Strategy for stepwise formation of two disulfide bonds using Cys(STmp) and Cys(Mmt).

Applications in Drug Development

The robust and efficient nature of the this compound orthogonal strategy has made it invaluable in the synthesis of complex peptide therapeutics.

-

Insulin Analogs: The precise formation of the three disulfide bonds in insulin is critical for its biological activity. The STmp group has been successfully employed in the synthesis of insulin and its analogs, allowing for the regioselective formation of the disulfide bridges.[2][8]

-

Conotoxins: These are a class of disulfide-rich peptides from the venom of marine cone snails with potent and selective activity against a range of ion channels and receptors. The synthesis of conotoxins with multiple disulfide bonds is greatly facilitated by the use of orthogonal protecting groups like STmp.[3]

-

Peptide-Drug Conjugates: The selective deprotection of a cysteine residue on a peptide allows for site-specific conjugation of drugs, imaging agents, or other moieties.

Conclusion

The this compound derivative represents a significant advancement in the field of peptide synthesis. Its true orthogonality, coupled with rapid and mild deprotection conditions, provides peptide chemists with a powerful tool for the reliable and efficient synthesis of complex, disulfide-rich peptides. The ability to perform selective on-resin disulfide bond formation streamlines the synthetic process and often leads to higher yields and purities. This makes the STmp protection strategy an essential methodology for researchers and professionals in drug development and chemical biology who are working with challenging peptide targets.

References

- 1. Buy this compound | 1403834-74-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. biotage.com [biotage.com]

- 5. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Novabiochem 1403834-74-1 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Cysteine Protecting Groups in Fmoc Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic management of cysteine residues is a critical determinant of success. The unique reactivity of cysteine's thiol side chain, essential for forming vital disulfide bonds that dictate the structure and function of many peptides and proteins, also presents significant challenges during solid-phase peptide synthesis (SPPS). Unprotected thiols can lead to a host of undesirable side reactions, including oxidation, alkylation, and racemization.

This technical guide provides a comprehensive overview of the core principles and practices for protecting cysteine residues within the framework of Fluorenylmethoxycarbonyl (Fmoc) SPPS. We will delve into the characteristics of commonly employed protecting groups, their cleavage conditions, and their strategic application in the synthesis of complex peptides, particularly those with multiple disulfide bridges. This guide aims to equip researchers with the knowledge to make informed decisions for high-yield, high-purity peptide synthesis.

The Critical Role of Cysteine Protection in Fmoc SPPS

The Fmoc/tBu strategy for SPPS relies on an orthogonal protection scheme, where the Nα-Fmoc group is labile to basic conditions (typically piperidine), while side-chain protecting groups are cleaved with acid (usually trifluoroacetic acid, TFA).[1] The thiol group of cysteine, however, requires careful consideration due to its high nucleophilicity and susceptibility to oxidation.[2] Effective protection is mandatory to prevent a range of side reactions that can compromise the integrity of the final peptide.[3]

Key challenges associated with unprotected or inappropriately protected cysteine residues include:

-

Oxidation: The free thiol is readily oxidized to form undesired disulfide bonds, leading to dimerization or oligomerization of the peptide.[2]

-

Alkylation: The nucleophilic thiol can react with carbocations generated during the cleavage of other protecting groups or from the resin linker.[4][5]

-

Racemization: Cysteine, particularly at the C-terminal position, is highly susceptible to racemization (epimerization) under the basic conditions used for Fmoc deprotection.[6][7] This is a significant concern as it can be challenging to separate the resulting diastereomers.

-

β-Elimination: C-terminal cysteine residues can undergo base-catalyzed β-elimination to form a dehydroalanine intermediate, which can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct.[8][9]

The choice of an appropriate cysteine protecting group is therefore a strategic decision that influences not only the prevention of these side reactions but also the approach to forming desired disulfide bonds.

A Comparative Analysis of Common Cysteine Protecting Groups

A variety of protecting groups have been developed for cysteine, each with distinct properties regarding stability, cleavage conditions, and impact on side reactions. The selection of a protecting group is dictated by the overall synthetic strategy, including the number and desired connectivity of disulfide bonds.

Below is a summary of the most commonly used cysteine protecting groups in Fmoc SPPS, with their performance and characteristics detailed in the subsequent tables.

| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Key Disadvantages |

| Trityl (Trt) | Triphenylmethyl | Standard TFA cocktails (e.g., TFA/TIS/H₂O)[8] | Most common, cost-effective, cleaved during final global deprotection.[8] | Prone to causing significant racemization, especially at the C-terminus. Can lead to 3-(1-piperidinyl)alanine formation. |

| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Orthogonal: I₂, Tl(OAc)₃, Hg(OAc)₂, AgOTf[8][10][11] | Stable to TFA, enabling purification of the protected peptide.[8] Widely used in orthogonal strategies for multiple disulfide bonds.[6][11] | Requires dedicated, often toxic, heavy metal-based deprotection steps.[8][10] |

| tert-Butyl (tBu) | -C(CH₃)₃ | Orthogonal: Hg(OAc)₂, TMSBr/thioanisole in TFA[8] | Stable to TFA and iodine oxidation.[8] Useful in orthogonal protection schemes. | Deprotection requires harsh and toxic reagents.[8] |

| 4-Methoxytrityl (Mmt) | 4-MeO-C₆H₄-C(Ph)₂ | Highly acid-labile: 1-2% TFA in DCM[8][9][12] | Allows for selective on-resin deprotection for cyclization or modification.[8] | Can be prematurely cleaved by repeated TFA treatments if not handled carefully.[8] |

| Tetrahydropyranyl (Thp) | S,O-acetal | Standard TFA cocktails (e.g., TFA/TIS/H₂O)[8] | Significantly reduces racemization compared to Trt.[8] Minimizes piperidinylalanine formation.[8] Can improve the solubility of protected peptides. | Introduces an additional chiral center (typically used as a racemic mixture). |

| tert-Butylthio (StBu) | -S-S-C(CH₃)₃ | Reducing agents (e.g., thiols, phosphines)[8] | Stable to acidic conditions.[8] Useful for on-resin thiol deprotection. | Can undergo exchange with other thiols. |

Quantitative Comparison of Cysteine Protecting Groups: Racemization and Side-Product Formation

Racemization of the C-terminal cysteine is a major concern in Fmoc SPPS. The choice of protecting group has a significant impact on the extent of this side reaction.

| Protecting Group | Coupling Conditions | % Racemization (d-Cys) | Reference |

| Trityl (Trt) | DIPCDI/Oxyma Pure | 3.3% | [8] |

| Trityl (Trt) | 20% piperidine in DMF, 6h (on NovaSynTGT resin) | 23% | |

| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74% | [8] |

| Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | 6.8% | [8] |

| 4-Methoxybenzyloxymethyl (MBom) | 20% piperidine in DMF, 6h (on NovaSynTGT resin) | 6% | |

| 4-Methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIEA, 1-min preactivation | 0.4% | [2] |

| 4,4'-Dimethoxydiphenylmethyl (Ddm) | HCTU/6-Cl-HOBt/DIEA, 1-min preactivation | 0.8% | [2] |

Strategic Workflows for Disulfide Bond Formation

The strategic selection of cysteine protecting groups is paramount for the regioselective formation of multiple disulfide bonds. Orthogonal protecting groups, which can be removed under different conditions, are key to these strategies.

Single Disulfide Bond Formation

For peptides containing a single disulfide bond, a common strategy is to use an acid-labile protecting group like Trityl (Trt) or Tetrahydropyranyl (Thp) on both cysteine residues. The protecting groups are removed during the final cleavage from the resin with a TFA-based cocktail, and the resulting free thiols are oxidized in solution to form the disulfide bond.

Orthogonal Strategy for Two Disulfide Bonds

The synthesis of peptides with two distinct disulfide bonds requires an orthogonal protection strategy. A classic approach employs the acid-labile Trityl (Trt) group for the first pair of cysteines and the TFA-stable Acetamidomethyl (Acm) group for the second pair.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving cysteine-protected amino acids in Fmoc SPPS.

Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-Cys(Trt)-OH

This protocol outlines the manual coupling of a trityl-protected cysteine residue.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Fmoc-Cys(Trt)-OH

-

Coupling reagents (e.g., HBTU, HOBt, DIC, or COMU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[1]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 7 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3 eq.), the coupling agent (e.g., HBTU, 3 eq.), and an activator (e.g., HOBt, 3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Protocol 2: On-Resin Disulfide Bond Formation using Cys(Mmt) and Cys(Acm)

This protocol describes a strategy for forming two disulfide bonds on the solid support.

Materials:

-

Peptidyl-resin containing Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions

-

DCM

-

2% TFA in DCM with 5% Triisopropylsilane (TIS)

-

DMF

-

N-Chlorosuccinimide (NCS)

-

Iodine (I₂)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

-

Selective Mmt Deprotection:

-

First On-Resin Disulfide Bond Formation:

-

Acm Deprotection and Second Disulfide Bond Formation:

-

Final Cleavage:

-

Cleave the peptide from the resin using a standard TFA cleavage cocktail.[9]

-

Conclusion

The successful synthesis of cysteine-containing peptides via Fmoc-SPPS is critically dependent on a well-considered cysteine protection strategy. The choice of protecting group must be tailored to the specific peptide sequence, the desired disulfide bond architecture, and the potential for side reactions, particularly racemization at the C-terminus. For routine syntheses of peptides with free thiols, the cost-effective Trt group remains a viable option, though the superior performance of the Thp group in minimizing racemization makes it an attractive alternative.[8] For complex peptides with multiple disulfide bonds, the use of orthogonal protecting groups such as Mmt and Acm enables the regioselective formation of these crucial structural elements. By understanding the properties of the available protecting groups and implementing robust synthetic and cleavage protocols, researchers can navigate the challenges of cysteine chemistry to achieve high-yield and high-purity synthesis of complex and biologically important peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. peptidetherapeutics.org [peptidetherapeutics.org]

- 9. peptide.com [peptide.com]

- 10. books.rsc.org [books.rsc.org]

- 11. biotage.com [biotage.com]

- 12. benchchem.com [benchchem.com]

Technical Guide: Fmoc-Cys(STmp)-OH for Advanced Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the properties, applications, and experimental protocols for Fmoc-Cys(STmp)-OH, a critical reagent for the regioselective formation of disulfide bonds in complex peptides.

Introduction

This compound (N-α-Fmoc-S-2,4,6-trimethoxyphenylthio-L-cysteine) is a specialized cysteine derivative designed for advanced Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its principal advantage lies in the unique properties of the S-trimethoxyphenylthio (STmp) protecting group. This group is stable under the standard basic conditions used for Fmoc removal (e.g., piperidine) but can be selectively and rapidly cleaved under mild reducing conditions.[2][3] This orthogonality allows for the precise, stepwise formation of multiple disulfide bridges, a crucial requirement for the synthesis of many biologically active peptides and proteins, including insulin analogs and bicyclic peptides.[1][4]

Compound Data

The key quantitative and identifying data for this compound are summarized below.

| Property | Value |

| CAS Number | 1403834-74-1[1][2][5][6][7][8] |

| Molecular Weight | 541.64 g/mol [1][2][5][6] |

| Molecular Formula | C₂₇H₂₇NO₇S₂[2][5][6][8] |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid[2][5] |

| Synonyms | Fmoc-L-Cys(Stmp)-OH, N-α-Fmoc-S-2,4,6-trimethoxyphenylthio-L-cysteine[2][6] |

| Appearance | Powder[6] |

| Primary Application | Regioselective disulfide bond formation in Fmoc SPPS[2][6] |

Experimental Protocols and Workflow

The strategic use of this compound enables the controlled and sequential formation of disulfide bonds. The STmp group is employed alongside other orthogonal cysteine protecting groups, such as Trityl (Trt) or Acetamidomethyl (Acm), to direct the formation of specific cystine bridges.

General Workflow for Regioselective Disulfide Bond Formation

The STmp protecting group is the most labile among the commonly used thiol protecting groups that are removed by reduction. Therefore, in a strategy involving multiple disulfide bonds, the Cys(STmp) residues are deprotected first to form the initial disulfide bridge.[3] The general process is visualized in the workflow diagram below.

Caption: Workflow for regioselective disulfide bond formation using this compound.

Detailed Experimental Protocol: On-Resin STmp Removal and Oxidation

This protocol outlines the steps for the selective deprotection of Cys(STmp) residues on a resin-bound peptide and the subsequent formation of the first disulfide bridge.

Materials:

-

Peptidyl-resin containing Cys(STmp) and other orthogonally protected Cys residues.

-

N,N-Dimethylformamide (DMF).

-

Dithiothreitol (DTT).

-

N-methylmorpholine (NMM).

-

N-chlorosuccinimide (NCS) (for chemical oxidation).

-

Dichloromethane (DCM).

Procedure:

-

Preparation of Deprotection Solution:

-

Prepare a solution of 5% (w/v) DTT and 0.1 M NMM in DMF. For example, dissolve 500 mg of DTT in 10 mL of DMF and add the appropriate volume of NMM.

-

-

Selective STmp Group Removal:

-

Swell the peptidyl-resin in DMF.

-

Drain the DMF and add the freshly prepared DTT/NMM deprotection solution to the resin.

-

Allow the reaction to proceed for 5-10 minutes at room temperature with gentle agitation.[3]

-

Drain the solution and repeat the treatment two more times (for a total of three treatments) to ensure complete removal of the STmp groups.[3]

-

-

Resin Washing:

-

After the final deprotection treatment, thoroughly wash the resin with DMF (5-7 times) to remove all traces of the reducing agent (DTT) and other reagents.

-

-

First Disulfide Bond Formation (On-Resin):

-

This can be achieved through several methods. One common method is chemical oxidation:

-

Treat the peptidyl-resin with a solution of N-chlorosuccinimide (NCS) (2 equivalents per thiol) in DMF.[2]

-

Allow the reaction to proceed for 15-30 minutes at room temperature.[2]

-

Alternatively, air oxidation can be performed in a suitable buffer, though this is more commonly done after cleavage from the resin.

-

-

Final Washing:

-

Wash the resin thoroughly with DMF, followed by DCM, to remove any residual oxidation reagents and byproducts.

-

The resulting peptidyl-resin now contains the first selectively formed disulfide bridge. The synthesis can proceed with the cleavage of a second orthogonal protecting group (e.g., Mmt or Trt) to form subsequent disulfide bonds, or the peptide can be cleaved from the resin.[2]

Conclusion

This compound is an invaluable tool for the chemical synthesis of structurally complex peptides. Its key feature, the selective and mild removal of the STmp group, provides researchers with precise control over disulfide bond connectivity. This enables the reliable synthesis of bicyclic peptides and other multi-cystine molecules that are of significant interest in drug discovery and biomedical research, facilitating the development of more stable and potent therapeutic agents.

References

- 1. Buy this compound | 1403834-74-1 [smolecule.com]

- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 5. benchchem.com [benchchem.com]

- 6. Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Fmoc-Cys(STmp)-OH: A Technical Guide to Solubility, Stability, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility, stability, and application of Fmoc-Cys(STmp)-OH, a crucial reagent for the regioselective synthesis of peptides containing multiple disulfide bridges. The information herein is curated to assist researchers in optimizing their solid-phase peptide synthesis (SPPS) protocols and ensuring the integrity of their final products.

Core Properties of this compound

This compound, or N-α-Fmoc-S-(2,4,6-trimethoxyphenylthio)-L-cysteine, is a cysteine derivative designed for use in Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the S-trimethoxyphenylthio (STmp) protecting group on the cysteine's sulfhydryl side chain. This group offers a unique combination of stability to the basic conditions required for Fmoc-group removal (piperidine) and lability under mild thiolytic conditions, allowing for orthogonal deprotection strategies in the synthesis of complex peptides.[1][2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₇NO₇S₂ | [1][4] |

| Molecular Weight | 541.64 g/mol | [5][1][4] |

| Appearance | White to off-white or slight yellow to beige powder | [5] |

| Purity (HPLC) | ≥ 94.0% (a/a) | [5] |

| Enantiomeric Purity | ≥ 99.5% (a/a) | [5] |

| CAS Number | 1403834-74-1 | [5][1] |

Solubility Profile

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (184.62 mM) | Requires sonication. Hygroscopic DMSO can negatively impact solubility; use of newly opened DMSO is recommended. | [6] |

| N,N-Dimethylformamide (DMF) | 1 mmole in 2 mL | Described as "clearly soluble". | [5] |

| N-methylpyrrolidone (NMP) | Soluble | NMP is a common solvent for SPPS and is expected to solubilize this compound, though specific quantitative data is not available. It is known to be a good solvent for most peptide reagents.[7] |

Note: For automated peptide synthesis, ensuring complete dissolution of the amino acid derivative in the chosen solvent is crucial to prevent clogging of the synthesizer lines and ensure accurate delivery of the reagent.

Stability Characteristics

The stability of this compound in both solid form and in solution, as well as the stability of the STmp protecting group under various conditions, are key to its successful application.

Storage and Handling

The following table outlines the recommended storage conditions for this compound.

| Form | Storage Temperature | Duration | Notes | Reference |

| Solid (Powder) | 4°C | - | Store under nitrogen. | [6] |

| 15-25°C | - | - | [5][1] | |

| -20°C | 3 years | - | [4] | |

| In Solvent | -20°C | 1 month | Store under nitrogen. | [6] |

| -80°C | 6 months / 1 year | Store under nitrogen. | [4][6] |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[6]

Protecting Group Stability

The stability of the STmp group is fundamental to its utility in orthogonal peptide synthesis strategies.

| Condition | Stability | Notes | Reference |

| Fmoc Deprotection (e.g., 20% piperidine in DMF) | Stable | The STmp group is resistant to the basic conditions used to remove the Fmoc protecting group from the N-terminus of the peptide chain. | [1][2][3] |

| Acidic Conditions (TFA) | Slightly Labile | The STmp group shows some lability to strong acids like trifluoroacetic acid (TFA). Therefore, deprotection of the STmp group should be performed before the final cleavage of the peptide from the resin. | [3] |

| Thiolysis (e.g., DTT or β-mercaptoethanol) | Labile | The STmp group is readily cleaved under mild thiolytic conditions. This allows for its selective removal without affecting other protecting groups. | [1][2][3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Coupling of this compound in Automated SPPS

This protocol describes a general method for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.

Reagents and Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

-

Fmoc deprotection solution (20% piperidine in DMF)

-

Coupling Reagents:

-

Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Alternatively: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Diisopropylethylamine (DIPEA)

-

Protocol:

-

Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes prior to the first coupling step.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF or NMP to remove residual piperidine and by-products.

-

Amino Acid Activation and Coupling:

-

DIC/Oxyma Method:

-

Dissolve this compound (3-4 equivalents relative to resin loading), Oxyma Pure (3-4 equivalents), and DIC (3-4 equivalents) in DMF.

-

Add the activation solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

-

-

HBTU/DIPEA Method:

-

Dissolve this compound (5 equivalents), HBTU (5 equivalents) in DMF, and add DIPEA (10 equivalents) in NMP.

-

Add the activation solution to the deprotected resin.

-

Allow the coupling reaction to proceed for approximately 40 minutes.

-

-

-

Washing: Wash the resin thoroughly with DMF or NMP to remove excess reagents and by-products.

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive, a recoupling step may be necessary.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

On-Resin Deprotection of the STmp Group

This protocol details the selective removal of the STmp protecting group from the cysteine residue while the peptide is still attached to the solid support.

Reagents and Materials:

-

Peptidyl-resin containing Cys(STmp)

-

N,N-Dimethylformamide (DMF)

-

N-methylmorpholine (NMM)

-

Dithiothreitol (DTT) or β-mercaptoethanol

Protocol:

-

Resin Washing: Wash the peptidyl-resin thoroughly with DMF.

-

Deprotection Solution Preparation: Prepare a solution of 0.1 M NMM and 5% DTT (or 5% β-mercaptoethanol) in DMF.[1][3][8]

-

Thiolysis Reaction:

-

Repeat Treatment: Repeat the thiolysis reaction (step 3) two more times for a total of three treatments to ensure complete removal of the STmp group.[1][3][8]

-

Final Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection reagents. The resin-bound peptide now has a free sulfhydryl group ready for disulfide bond formation.

On-Resin Disulfide Bond Formation

Following the removal of the STmp group, this protocol can be used to form a disulfide bridge on the solid support.

Reagents and Materials:

-

Peptidyl-resin with deprotected cysteine residues

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N-chlorosuccinimide (NCS)

Protocol:

-

Resin Preparation: Ensure the peptidyl-resin with free thiol groups is washed thoroughly with DMF.

-

Oxidation Solution: Prepare a solution of NCS (2 equivalents relative to the peptide) in DMF.[8]

-

Oxidation Reaction:

-

Add the NCS solution to the resin.

-

Agitate the mixture for 15 minutes at room temperature.[8]

-

-

Monitoring (Optional): The disappearance of free thiols can be monitored using Ellman's test.

-

Washing: Once the reaction is complete, wash the resin with DMF and then with DCM.[8] The peptide with the formed disulfide bridge is now ready for cleavage from the resin.

Potential Side Reactions and Mitigation

The use of any cysteine derivative in SPPS can be associated with specific side reactions.

| Side Reaction | Description | Mitigation Strategies | Reference |

| Racemization | Loss of chiral integrity at the α-carbon of the cysteine residue can occur during base-mediated coupling. | The use of coupling reagents like DIPCDI/Oxyma Pure has been shown to minimize racemization with other cysteine derivatives. | [2] |

| 3-(1-Piperidinyl)alanine Formation | For peptides with a C-terminal cysteine, base-catalyzed elimination of the protected sulfhydryl group can occur, followed by the addition of piperidine. | The use of sterically bulky protecting groups can reduce this side reaction. The STmp group is bulky, which may offer some protection. | [9] |

| Alkylation during Cleavage | Reactive carbocations generated during the final TFA cleavage (especially from Wang or Rink Amide linkers) can alkylate the free cysteine thiol if the STmp group has been removed. | This is generally not an issue for this compound as the STmp group is typically removed post-synthesis and pre-cleavage for on-resin cyclization. If the peptide is cleaved with the STmp group intact, appropriate scavengers should be used in the cleavage cocktail. | |

| Oxidation of Free Thiol | After STmp deprotection, the free sulfhydryl group is susceptible to oxidation. | If the desired product is the free thiol peptide, it is crucial to work under an inert atmosphere and use reducing agents in purification buffers. For disulfide bond formation, this reactivity is desired and controlled. |

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Caption: Orthogonal deprotection and on-resin cyclization workflow using this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound Novabiochem 1403834-74-1 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. biotage.com [biotage.com]

- 9. peptide.com [peptide.com]

Fmoc-Cys(STmp)-OH: A Technical Guide to its Core Advantages in Research

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cys(STmp)-OH (N-α-Fmoc-S-(2,4,6-trimethoxyphenylthio)-L-cysteine) has emerged as a critical tool in the field of peptide science, particularly for the synthesis of complex peptides containing multiple disulfide bonds. Its unique properties offer researchers precise control over disulfide bridge formation, a crucial aspect for maintaining the structural integrity and biological activity of many peptides and proteins. This guide provides an in-depth overview of the key advantages, experimental protocols, and comparative data related to the use of this compound in research and drug development.

Core Advantages of this compound

The primary advantage of this compound lies in the unique characteristics of the S-2,4,6-trimethoxyphenylthio (STmp) protecting group. This group provides a combination of stability and selective lability that is highly desirable in solid-phase peptide synthesis (SPPS).

1. Regioselective Disulfide Bond Formation: The STmp group allows for the regioselective formation of disulfide bonds, which is essential for synthesizing peptides with multiple cysteines that must be linked in a specific pattern. The STmp group is stable under the standard basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for final cleavage from the resin if scavengers are avoided. This stability ensures that the cysteine's thiol group remains protected throughout the peptide chain elongation process. The selective removal of the STmp group at a specific step allows for the controlled formation of a disulfide bridge with another deprotected cysteine residue.

2. Orthogonality and Compatibility: The STmp protecting group is orthogonal to many other commonly used cysteine protecting groups, such as trityl (Trt), 4-methoxytrityl (Mmt), and acetamidomethyl (Acm). This orthogonality is fundamental for the synthesis of peptides with multiple disulfide bridges, as it allows for the sequential deprotection of different cysteine pairs and their subsequent oxidation to form distinct disulfide bonds without affecting other protected cysteines. For instance, the STmp group can be removed under mild thiolysis conditions that do not affect the Mmt group, and the Mmt group can then be removed with dilute acid without cleaving the STmp group.

3. Mild and Efficient Deprotection: A significant advantage of the STmp group is its facile removal under very mild thiolysis conditions. This is in contrast to other protecting groups that may require harsher reagents or longer reaction times. The STmp group can be efficiently cleaved using a solution of a thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, in the presence of a mild base like N-methylmorpholine (NMM) in a solvent like N,N-dimethylformamide (DMF). This rapid and gentle deprotection minimizes the risk of side reactions and degradation of the peptide.

Data Presentation: Comparative Analysis of Cysteine Protecting Groups

The choice of a cysteine protecting group can significantly impact the efficiency and purity of peptide synthesis. While direct quantitative data for the coupling efficiency and racemization of this compound was not available in the search results, the following tables provide a comparison of cleavage conditions for various common protecting groups and racemization data for some of these, offering a valuable reference for researchers.

Table 1: Cleavage Conditions for Common Cysteine Thiol Protecting Groups

| Protecting Group | Reagent | Conditions | Orthogonal to |

| STmp | 0.1 M NMM, 5% DTT in DMF | 3 x 5 min, RT | Trt, Mmt, Acm |

| Trityl (Trt) | TFA / scavengers (e.g., TIS, EDT) | 1-2 hours, RT | Acm, STmp (partially) |

| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM | 10-60 min, RT | Trt, Acm, STmp |

| Acetamidomethyl (Acm) | Iodine or Mercury(II) acetate | 1 hour, RT | Trt, Mmt, STmp |

| tert-Butylthio (tBuS) | Thiols or phosphines | 4-24 hours, RT | Trt, Mmt, Acm |

Table 2: Racemization of Fmoc-Cys Derivatives with Different Protecting Groups

Data presented is for comparative purposes. Specific results can be sequence and condition dependent. Direct comparative data for this compound was not found.

| Protecting Group | Coupling Conditions | % Racemization (D-Cys) |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% |

| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIEA (25°C) | 8.0% |

| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt/DIEA (25°C) | 1.2% |

Experimental Protocols

Protocol 1: On-Resin Deprotection of Cys(STmp) and Disulfide Bond Formation

This protocol describes the selective removal of the STmp group from a resin-bound peptide and the subsequent on-resin formation of a disulfide bridge using N-chlorosuccinimide (NCS).

Materials:

-

Peptidyl-resin containing a Cys(STmp) residue

-

N,N-Dimethylformamide (DMF)

-

N-methylmorpholine (NMM)

-

Dithiothreitol (DTT) or β-mercaptoethanol

-

N-chlorosuccinimide (NCS)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

-

STmp Deprotection Solution Preparation: Prepare a solution of 0.1 M NMM and 5% DTT (or β-mercaptoethanol) in DMF.

-

STmp Group Removal:

-

Drain the DMF from the resin.

-

Add the STmp deprotection solution to the resin.

-

Agitate the mixture at room temperature for 5 minutes.

-

Drain the solution.

-

Repeat the treatment two more times (for a total of three treatments).

-

-

Resin Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove all traces of the deprotection reagents.

-

On-Resin Oxidation:

-

Prepare a solution of NCS (2 equivalents relative to the peptide) in DMF.

-

Add the NCS solution to the resin.

-

Agitate the mixture at room temperature for 15-30 minutes.

-

Monitor the reaction for completion using a qualitative test for free thiols (e.g., Ellman's test).

-

-

Final Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next step in the synthesis (e.g., cleavage or further chain elongation).

Mandatory Visualization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Regioselective disulfide bond formation strategy.

Applications in Research and Drug Development

The unique advantages of this compound make it particularly valuable for the synthesis of complex, disulfide-rich peptides that are of significant interest in biomedical research and drug development.

-

Insulin Analogs: this compound has been successfully used in the synthesis of insulin and its analogs. The precise formation of the three native disulfide bonds in insulin is critical for its biological activity, and the regioselective strategy enabled by the STmp group is a powerful tool for achieving this.

-

Conotoxins: These are small, disulfide-rich peptides found in the venom of marine cone snails, which are potent and selective ion channel blockers. The synthesis of conotoxins with their complex disulfide connectivity is a significant challenge that can be addressed using orthogonal protection strategies involving this compound.

-

Peptide-based Therapeutics: Many peptide therapeutics require specific cyclic structures, often formed by disulfide bridges, to enhance their stability, selectivity, and efficacy. This compound facilitates the creation of these complex architectures.

Conclusion

This compound is a powerful and versatile building block for Fmoc-based solid-phase peptide synthesis. Its key advantages, including the ability to direct regioselective disulfide bond formation, its orthogonality to other protecting groups, and the mild conditions required for its removal, make it an invaluable tool for researchers and scientists. By enabling the synthesis of complex peptides with high fidelity, this compound continues to contribute significantly to advancements in peptide chemistry, drug discovery, and the development of novel peptide-based therapeutics.

The Crucial Role of Disulfide Bonds in Peptide Structure: A Technical Guide for Researchers

December 2025

Abstract

Disulfide bonds, the covalent linkages formed between the thiol groups of cysteine residues, are a cornerstone of peptide and protein architecture. These bonds are not merely structural staples but are critical determinants of a peptide's three-dimensional conformation, stability, and biological function. For researchers, scientists, and drug development professionals, a profound understanding of the role and characteristics of disulfide bonds is paramount for the rational design of novel peptide-based therapeutics with enhanced efficacy and stability. This in-depth technical guide provides a comprehensive overview of the significance of disulfide bonds in peptide structure, detailed experimental protocols for their analysis, and quantitative data illustrating their impact on peptide properties.

The Fundamental Importance of Disulfide Bonds in Peptides

Disulfide bonds are pivotal in transforming a flexible linear peptide chain into a more rigid and defined three-dimensional structure. This conformational constraint is essential for several key properties:

-

Enhanced Stability: By reducing the conformational entropy of the unfolded state, disulfide bonds significantly increase the thermodynamic stability of peptides. This makes them more resistant to denaturation by heat, pH changes, and chemical agents.[1][2] This increased stability is crucial for therapeutic peptides, which need to remain active in the physiological environment.

-

Defined Conformation and Biological Activity: The specific geometry imposed by disulfide bridges is often a prerequisite for a peptide's biological activity. It locks the peptide into a conformation that is complementary to its target receptor or enzyme, thereby ensuring high binding affinity and specificity.[3]

-

Resistance to Proteolysis: The compact structure enforced by disulfide bonds can sterically hinder the access of proteases, thereby increasing the peptide's half-life in vivo.[4] This is a major advantage in the development of peptide drugs, which are often susceptible to rapid degradation by enzymes.

-

Modulation of Function: In some cases, the formation and cleavage of disulfide bonds can act as a molecular switch, regulating the peptide's activity in response to the local redox environment.[5]

Disulfide-rich peptides (DRPs) are a notable class of biomolecules characterized by a dense network of disulfide bonds, which imparts them with exceptional chemical and biological stability.[6]

Quantitative Impact of Disulfide Bonds on Peptide Properties

The introduction or removal of disulfide bonds has a quantifiable impact on the physicochemical properties of peptides. The following tables summarize key data from various studies, illustrating these effects.

Table 1: Impact of Disulfide Bonds on Thermodynamic Stability

| Peptide/Protein Variant | Change in Melting Temperature (Tm) | Change in Gibbs Free Energy of Unfolding (ΔΔG) (kcal/mol) | Reference |

| Tendamistat (C45A/C73A mutant vs. Wild-Type) | -23.0 °C | - | [5] |

| Tendamistat (C11A/C27A mutant vs. Wild-Type) | -38.9 °C | - | [5] |

| Cucurbita maxima trypsin inhibitor-V (C3S/C48S mutant vs. Wild-Type) | -22.0 °C | -4.0 | [7] |

| Cucurbita maxima trypsin inhibitor-V (V42C/R52C mutant vs. Wild-Type) | +17.0 °C | +1.0 | [7] |

| Subtilisin E (Cys61-Cys98 mutant vs. Wild-Type) | +4.5 °C | - | [2] |

Table 2: Impact of Disulfide Bonds on Proteolytic Stability

| Peptide | Linkage | Half-life (min) vs. Chymotrypsin | Fold Increase in Stability | Reference |

| Peptide 6 Monomer | - | 1.5 ± 0.2 | 1 | [8] |

| Peptide 6-6 Dimer | Disulfide | 25.4 ± 1.2 | ~17 | [8] |

| Peptide 7 Monomer | - | 1.5 ± 0.1 | 1 | [8] |

| Peptide 7-NDI-7 Trimer | Disulfide-linked NDI | 1.7 ± 0.4 | ~1.1 | [8] |

| Peptide 8 Monomer | - | 0.3 ± 0.05 | 1 | [8] |

| Peptide 8-NDI-8 Trimer | Disulfide-linked NDI | 33.2 | ~110 | [8] |

Experimental Protocols for the Analysis of Disulfide Bonds

A variety of experimental techniques are employed to form, characterize, and quantify disulfide bonds in peptides. Below are detailed methodologies for some of the key experiments.

Synthesis of Peptides with Intramolecular Disulfide Bonds

Objective: To synthesize a cyclic peptide containing a single intramolecular disulfide bond.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor is synthesized on a solid support using standard Fmoc/tBu chemistry. The cysteine residues that will form the disulfide bond are protected with a suitable protecting group, such as trityl (Trt).

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups, including those on the cysteine residues, are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

-

Purification of the Linear Peptide: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Oxidative Cyclization: The purified linear peptide is dissolved in a suitable buffer (e.g., ammonium bicarbonate, pH 8.5) at a low concentration (typically <1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization. The solution is stirred in the presence of air (air oxidation) or with the addition of an oxidizing agent (e.g., hydrogen peroxide, potassium ferricyanide) to facilitate the formation of the disulfide bond.[9][10]

-

Monitoring the Reaction: The progress of the cyclization reaction is monitored by RP-HPLC and mass spectrometry.

-

Purification of the Cyclic Peptide: Once the reaction is complete, the cyclic peptide is purified by RP-HPLC to remove any remaining linear peptide or other impurities.[11]

-

Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by NMR spectroscopy to determine its three-dimensional structure.[11][12]

Quantification of Free Thiol Groups using Ellman's Test

Objective: To determine the concentration of free sulfhydryl (-SH) groups in a peptide sample.

Materials:

-

Ellman's Reagent (DTNB - 5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (4 mg/mL in reaction buffer)

-

Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

-

Cysteine hydrochloride monohydrate (for standard curve)

-

UV-Vis Spectrophotometer

Protocol:

-

Prepare Cysteine Standards: Prepare a series of cysteine standards of known concentrations (e.g., 0-1.5 mM) in the reaction buffer.

-

Sample Preparation: Dissolve the peptide sample in the reaction buffer.

-

Reaction Setup:

-

To 1.25 mL of reaction buffer in a cuvette, add 25 µL of the DTNB solution.

-

Add 125 µL of the peptide sample or cysteine standard to the cuvette.

-

Prepare a blank by adding 125 µL of the reaction buffer instead of the sample.

-

-

Incubation: Mix the contents of the cuvette thoroughly and incubate at room temperature for 15 minutes.

-

Measurement: Measure the absorbance of the samples and standards at 412 nm against the blank.

-

Quantification:

-

Standard Curve Method: Plot the absorbance values of the cysteine standards against their concentrations to generate a standard curve. Determine the concentration of free thiols in the peptide sample by interpolating its absorbance value on the standard curve.

-

Extinction Coefficient Method: Calculate the concentration of free thiols using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l), where ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).[13]

-

Disulfide Bond Mapping by Mass Spectrometry (Bottom-Up Approach)

Objective: To determine the connectivity of disulfide bonds in a peptide or protein.

Methodology:

-

Sample Preparation (Non-reducing conditions):

-

Alkylate any free thiol groups with a blocking agent like iodoacetamide (IAM) to prevent disulfide scrambling.

-

Denature the protein using urea.

-

Digest the protein into smaller peptides using a specific protease (e.g., trypsin, chymotrypsin) under non-reducing conditions.[14]

-

-

Sample Preparation (Reducing conditions - for comparison):

-

Prepare a parallel sample where the disulfide bonds are reduced with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to alkylation and digestion.

-

-

LC-MS/MS Analysis:

-

Separate the peptide digests from both the non-reduced and reduced samples using liquid chromatography (LC).

-

Analyze the separated peptides by tandem mass spectrometry (MS/MS).[15]

-

-

Data Analysis:

-

Compare the mass spectra of the non-reduced and reduced samples. Peptides that were linked by a disulfide bond in the non-reduced sample will appear as separate, individual peptides in the reduced sample.

-

Identify the disulfide-linked peptides in the non-reduced sample by their unique mass, which corresponds to the sum of the masses of the two individual peptides minus two protons.

-

Fragment the disulfide-linked peptides in the MS/MS experiment. The fragmentation pattern will provide sequence information for both peptide chains, confirming their identity and the location of the cysteine residues involved in the disulfide bond.[15][16] Specialized software can be used to automate the identification of disulfide-linked peptides.

-

Visualizing Key Processes and Relationships

Diagrams are invaluable tools for understanding complex biological processes and experimental workflows. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to disulfide bonds.

Experimental Workflow for Disulfide Bond Mapping

Caption: Workflow for disulfide bond mapping by mass spectrometry.

Protein Disulfide Isomerase (PDI) Catalytic Cycle

Caption: Catalytic cycle of Protein Disulfide Isomerase (PDI).

Thioredoxin (Trx) Reductase System

Caption: The Thioredoxin reductase system for disulfide bond reduction.

Conclusion

Disulfide bonds are indispensable elements in the world of peptide science and drug development. Their ability to confer stability, define structure, and modulate activity makes them a powerful tool for peptide engineers. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will empower researchers to harness the full potential of disulfide bonds in their pursuit of novel and effective peptide-based therapeutics. The continued development of analytical techniques, particularly in mass spectrometry and NMR, will undoubtedly provide even deeper insights into the intricate roles of these crucial covalent linkages in the future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Disulfide-constrained peptide scaffolds enable a robust peptide-therapeutic discovery platform - PMC [pmc.ncbi.nlm.nih.gov]